

19-Epi-scholaricine: A Preliminary Safety and Toxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **19-Epi-scholaricine**

Cat. No.: **B14021939**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

19-Epi-scholaricine is a prominent indole alkaloid isolated from the leaves of *Alstonia scholaris*, a plant with a history of use in traditional medicine for respiratory ailments. As a major constituent of the total alkaloids extract, which is under investigation as a botanical drug, understanding the specific safety and toxicological profile of **19-Epi-scholaricine** is crucial for its potential development as a therapeutic agent. This document provides a comprehensive summary of the currently available preliminary safety and toxicological data on **19-Epi-scholaricine**, with a focus on acute toxicity, genotoxicity, and cytotoxicity. The information herein is intended to guide further non-clinical and clinical development.

Acute Oral Toxicity

The acute oral toxicity of **19-Epi-scholaricine** has been evaluated in mice. In a study comparing the acute toxicity of five major indole alkaloids from *Alstonia scholaris*, **19-Epi-scholaricine** demonstrated a significantly lower toxicity profile compared to its isomer, scholaricine.

Quantitative Acute Toxicity Data

Compound	Species	Sex	Route of Administration	Parameter	Value	Observations
19-Epi-scholaricin e	Mouse	M/F	Oral	MTD	2.0 g/kg bw	No mortality or behavioral changes. Reduced activity observed, with recovery within 4 hours. [1]
Scholaricin e	Mouse	M/F	Oral	MTD	< 0.75 g/kg bw	Reduced activity, shortness of breath, unsteady gait, tremors, convulsions, and death. [1]
Total Alkaloids (TA)	Mouse	M/F	Oral	LD ₅₀	5.48 g/kg bw	Prone position, shortness of breath, wheezing, and convulsion at higher doses. [1] [2] [3]

MTD: Maximum Tolerated Dose; LD₅₀: Median Lethal Dose

Experimental Protocol: Acute Oral Toxicity in Mice

The acute toxicity of **19-Epi-scholaricine** was determined as part of a larger study on the indole alkaloids from *Alstonia scholaris* leaves.[1]

- Test Animals: Institute of Cancer Research (ICR) mice (18–20 g) were used. Animals were acclimatized for 7 days with free access to a standard diet and water. A 10-12 hour fasting period was implemented before administration.
- Administration: **19-Epi-scholaricine** was administered orally to mice at a dose of 2.0 g/kg body weight.
- Observation: The animals were observed continuously for the first 4 hours post-administration and then daily for a total of 14 days.
- Parameters Assessed: Observations included changes in behavior, signs of toxicity (e.g., shortness of breath, unsteady gait, convulsions), and mortality.
- Results: In the group administered **19-Epi-scholaricine** at 2.0 g/kg bw, no mortality or overt signs of toxicity were observed. A temporary reduction in activity was noted, with the animals returning to normal within 4 hours. This dose was consequently determined to be the Maximum Tolerated Dose (MTD).[1]

In Vitro Toxicology

Direct studies on the cytotoxicity and genotoxicity of isolated **19-Epi-scholaricine** are limited. The available data is primarily from studies on the total indole alkaloid extract of *Alstonia scholaris* (IAAS), where **19-Epi-scholaricine** is a major component.

Cytotoxicity

The cytotoxic potential of *Alstonia scholaris* extracts has been evaluated against various cell lines. The total alkaloid fraction has demonstrated anti-proliferative activity against human lung cancer A549 cells.

Extract/Fraction	Cell Line	Parameter	Value
Total Alkaloids	A549 (Human Lung Carcinoma)	IC ₅₀	14.4 µg/mL
Triterpenes	A549 (Human Lung Carcinoma)	IC ₅₀	9.3 µg/mL
Chloroform Fraction (Bark)	HeLa (Human Cervical Cancer)	IC ₅₀	125.06 µg/mL
Chloroform Fraction (Bark)	Vero (Normal Monkey Kidney)	IC ₅₀	396.24 µg/mL

IC₅₀: Half-maximal Inhibitory Concentration

It is important to note that these values represent the activity of a complex mixture and not of **19-Epi-scholaricine** alone.

Genotoxicity

The genotoxic potential of the total indole alkaloids extract from *Alstonia scholaris* (IAAS) has been assessed through a battery of standard assays.

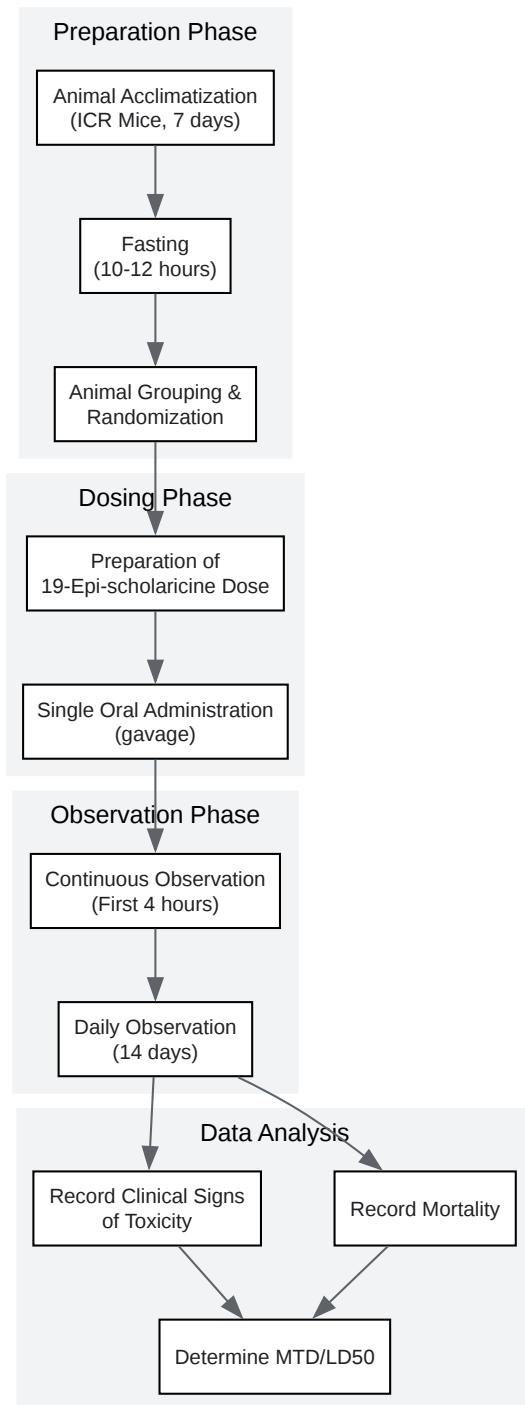
Assay	Test System	Metabolic Activation	Concentration/Dose	Result
Bacterial				
Reverse Mutation (Ames) Test	S. typhimurium & E. coli	With and without S9	Up to 500 µg/plate	Non-mutagenic[1][4]
In Vitro				
Mammalian Chromosomal Aberration	Chinese Hamster Lung (CHL) cells	With and without S9	Up to 710 µg/mL	Non-clastogenic[1][4]
In Vivo				
Mammalian Erythrocyte Micronucleus Test	Mouse bone marrow	N/A	Up to 800 mg/kg bw (oral)	No increase in micronuclei[1][4]

These results indicate that the total alkaloid extract from *Alstonia scholaris* is not genotoxic under the tested conditions.[1][4] While this suggests a low likelihood of genotoxicity for its major components, dedicated studies on isolated **19-Epi-scholaricine** are required for a definitive conclusion.

Experimental Protocol: Genotoxicity Assays

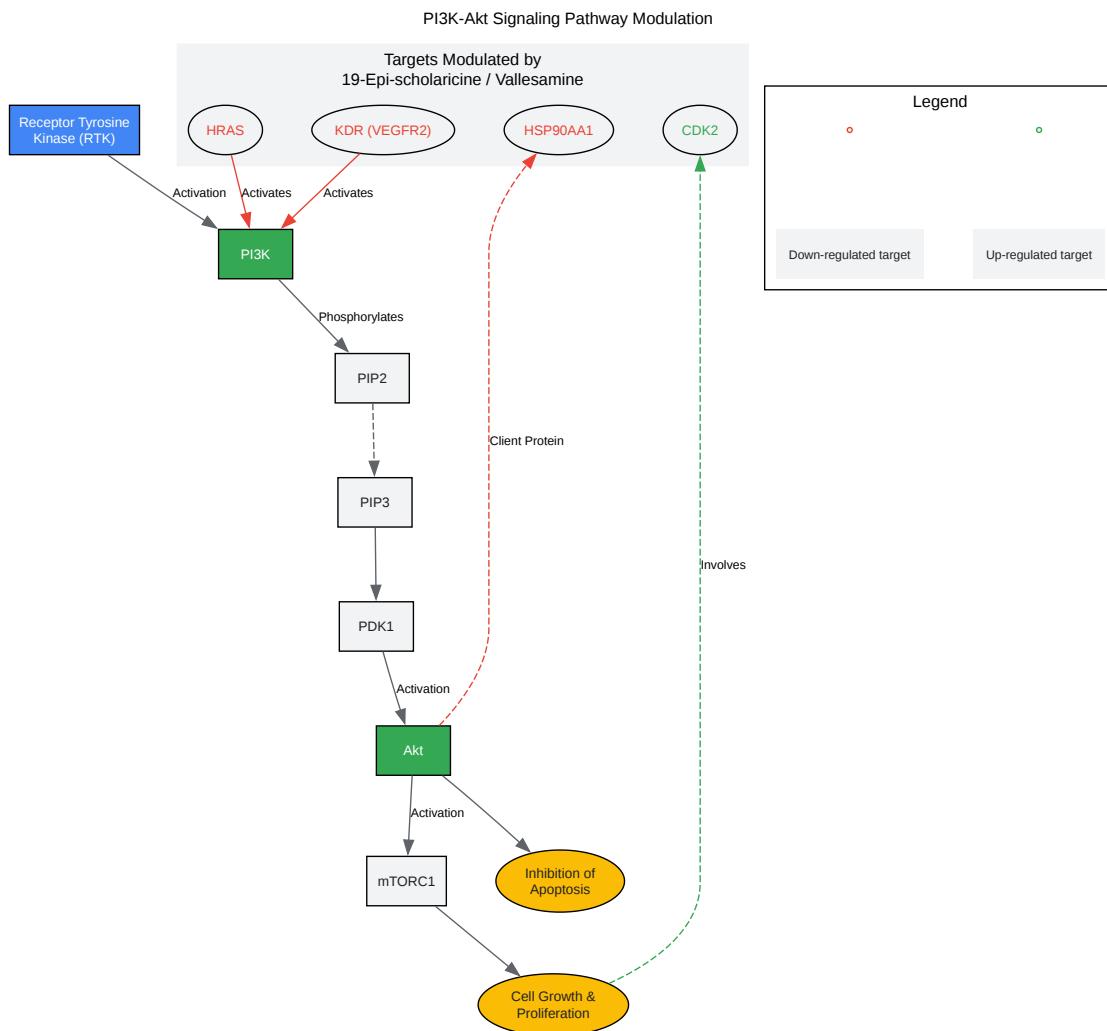
The genotoxicity of the Indole Alkaloids Extract from *Alstonia scholaris* (IAAS) was evaluated according to established guidelines.[4]

- Ames Test: The assay was performed with *Salmonella typhimurium* strains TA98, TA100, TA1535, TA1537 and *Escherichia coli* strain WP2uvrA. The extract was tested at various concentrations up to 500 µg/plate, both with and without metabolic activation using a rat liver S9 fraction.
- Chromosomal Aberration Test: Chinese Hamster Lung (CHL) cells were exposed to the extract at concentrations up to 710 µg/mL, with and without S9 metabolic activation. Metaphase chromosomes were analyzed for structural aberrations.


- Micronucleus Test: Mice were orally administered the extract at doses up to 800 mg/kg body weight. Bone marrow cells were collected at 24 and 48 hours post-administration and analyzed for the presence of micronucleated polychromatic erythrocytes.

Signaling Pathways

While the toxicological mechanisms of **19-Epi-scholaricine** are not well-defined, some research into its therapeutic effects provides insight into its potential biological targets. In a study on a mouse model of chronic glomerulonephritis, a combination of vallesamine and **19-Epi-scholaricine** was found to exert protective effects by modulating key proteins within the PI3K-Akt signaling pathway.


Below is a diagram representing the general workflow for evaluating the in vivo acute oral toxicity of a substance like **19-Epi-scholaricine**.

Experimental Workflow for Acute Oral Toxicity Study

[Click to download full resolution via product page](#)

Caption: Workflow for an *in vivo* acute oral toxicity study.

The following diagram illustrates a simplified representation of the PI3K-Akt signaling pathway and highlights the proteins reportedly modulated by **19-Epi-scholaricine** in a therapeutic context.

[Click to download full resolution via product page](#)

Caption: PI3K-Akt pathway with targets modulated by **19-Epi-scholaricine**.

Conclusion

The preliminary toxicological data for **19-Epi-scholaricine** suggests a favorable acute safety profile, particularly when compared to its isomer, scholaricine. Its Maximum Tolerated Dose in mice is high (2.0 g/kg bw), indicating low acute toxicity via the oral route.^[1] Furthermore, the total alkaloid extract, of which **19-Epi-scholaricine** is a major part, has been shown to be non-genotoxic in a standard battery of tests.^{[1][4]}

However, there is a clear data gap regarding the in vitro cytotoxicity and genotoxicity of the isolated compound. Future studies should focus on determining the IC₅₀ values of pure **19-Epi-scholaricine** on various cancer and non-cancer cell lines and confirming its non-genotoxic status through dedicated assays. Additionally, further investigation into the specific molecular pathways modulated by **19-Epi-scholaricine** is warranted to better understand its mechanism of action and potential off-target effects. This will be essential for a comprehensive risk assessment and to support its continued development as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Genotoxicity and Safety Pharmacology Studies of Indole Alkaloids Extract from Leaves of *Alstonia scholaris* (L.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Genotoxicity and Safety Pharmacology Studies of Indole Alkaloids Extract from Leaves of *Alstonia scholaris* (L.) R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [19-Epi-scholaricine: A Preliminary Safety and Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14021939#19-epi-scholaricine-safety-and-preliminary-toxicology-profile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com